molecular formula C12H12O2 B8076741 Methyl 4-ethyl-3-ethynylbenzoate

Methyl 4-ethyl-3-ethynylbenzoate

Cat. No.: B8076741
M. Wt: 188.22 g/mol
InChI Key: LNHNFZQDRNVYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethyl-3-ethynylbenzoate is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Polymer Synthesis : Methyl 4-ethyl-3-ethynylbenzoate and related compounds have been utilized in the synthesis of functional poly(phenylacetylenes). These polymers exhibit variable molecular weights and distinct configurations, which are influenced by the type of catalyst used in the polymerization process. The polymers' reactivity towards amines and their UV-vis spectra indicate significant potential in material science applications (Pauly & Théato, 2012).

  • Corrosion Inhibition : Derivatives of ethynylbenzoates, such as pyranpyrazole compounds, have shown effectiveness as corrosion inhibitors for mild steel, which is highly relevant for industrial applications. These inhibitors display high efficiency and adherence to the Langmuir adsorption isotherm, demonstrating their potential in reducing metal corrosion (Dohare et al., 2017).

  • Synthesis of Conjugated Polymers : Ethynylbenzoates, including compounds similar to this compound, are used in the synthesis of conjugated polymers with activated ester side groups. These polymers exhibit significant reactivity and the ability to undergo polymer analogous reactions, revealing their utility in creating advanced materials (Pauly & Théato, 2011).

  • Gas Sensing Applications : Ethynylated-thiourea derivatives, which are related to ethynylbenzoates, have been developed as sensing layers for detecting carbon dioxide (CO2) gas. These compounds demonstrate significant response to CO2 at room temperature, indicating their potential use in environmental monitoring and gas detection systems (Daud et al., 2019).

  • Drug Metabolism Studies : Biocatalysis has been applied to drug metabolism, using compounds like this compound, to prepare mammalian metabolites of drugs. This approach is crucial in understanding drug interactions and effects in the human body (Zmijewski et al., 2006).

Properties

IUPAC Name

methyl 4-ethyl-3-ethynylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-4-9-6-7-11(12(13)14-3)8-10(9)5-2/h2,6-8H,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHNFZQDRNVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.